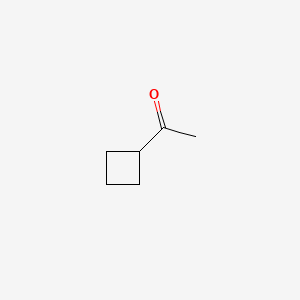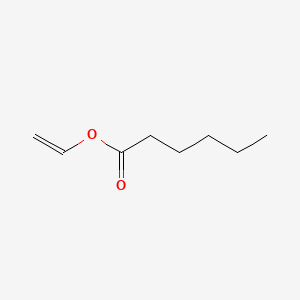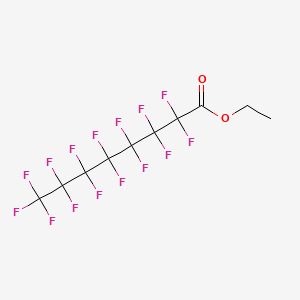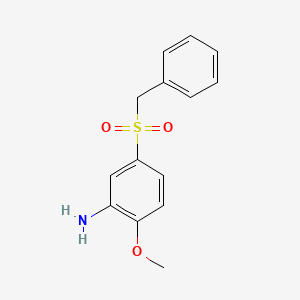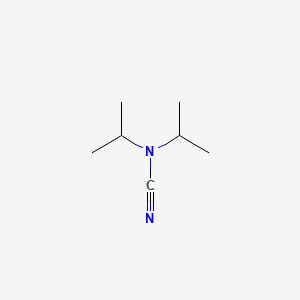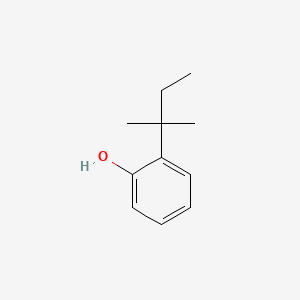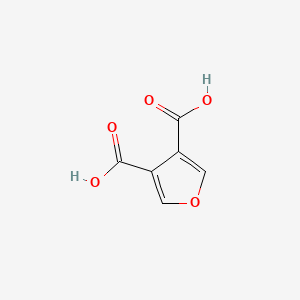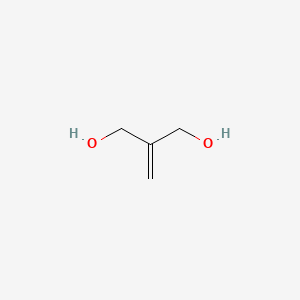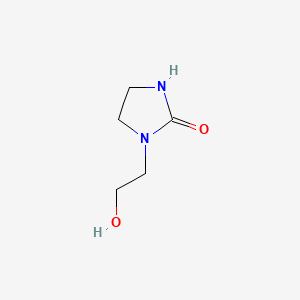
1-(2-羟乙基)-2-咪唑烷酮
概述
描述
1-(2-Hydroxyethyl)-2-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones. It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the imidazolidinone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
1-(2-Hydroxyethyl)-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with imidazolidinone under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the imidazolidinone ring.
Industrial Production Methods: In industrial settings, the production of 1-(2-Hydroxyethyl)-2-imidazolidinone often involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives of the imidazolidinone ring.
Substitution: Substituted imidazolidinone derivatives with different functional groups.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(2-Hydroxyethyl)-2-imidazolidinone can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound has a similar hydroxyethyl group but differs in the presence of a methyl group on the imidazolium ring.
1-(2-Hydroxyethyl)pyrrolidine: This compound has a similar hydroxyethyl group but features a pyrrolidine ring instead of an imidazolidinone ring.
Uniqueness: 1-(2-Hydroxyethyl)-2-imidazolidinone is unique due to its specific ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-hydroxyethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZGPCSAAFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029260 | |
| Record name | Hydroxyethyl imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3699-54-5 | |
| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyethyl imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL IMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0K8F6P8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-(2-Hydroxyethyl)-2-imidazolidinone identified in the research?
A1: 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) exhibits potential in two main areas:
- Corrosion Inhibition: HEI effectively inhibits mild steel corrosion in acidic environments, particularly in 0.5 M HCl solutions. [] Electrochemical studies demonstrate its adsorption onto the metal surface, forming a protective layer. []
- Enzyme Inhibition: HEI acts as an inhibitor of heparanase and matrix metalloproteinase 9 (MMP-9). [, ] These enzymes are involved in the breakdown of the extracellular matrix, making HEI a potential target for applications related to skin health and anti-aging. []
Q2: How does the structure of 1-(2-Hydroxyethyl)-2-imidazolidinone contribute to its corrosion inhibition properties?
A: While the provided research doesn't delve deep into the specific structural interactions, it does highlight that HEI's adsorption onto the mild steel surface is key to its corrosion inhibition. [] It's likely that the molecule's polar groups, such as the hydroxyl (-OH) and the nitrogen atoms in the imidazolidinone ring, facilitate this adsorption. Further computational chemistry studies are mentioned as supporting the experimental findings, suggesting that molecular modeling was employed to understand these interactions at a deeper level. []
Q3: What is the significance of 1-(2-Hydroxyethyl)-2-imidazolidinone being a degradation product of monoethanolamine (MEA)?
A: Research indicates that HEI is a relatively stable degradation product of MEA, a common amine used in carbon capture processes. [, ] This is significant because:
- Process Efficiency: HEI formation, even at significant concentrations (up to 17% v/v), doesn't completely eliminate the CO2 absorption capacity of the MEA solution. [] This suggests that MEA replenishment in these systems may not be as frequent as initially thought.
- Modeling Degradation: Understanding HEI formation kinetics is crucial for accurately modeling MEA degradation in carbon capture. [] This information can help optimize process parameters and potentially mitigate degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
